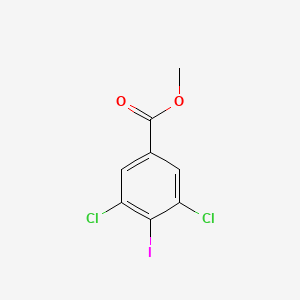

Methyl 3,5-dichloro-4-iodobenzoate

Description

Methyl 3,5-dichloro-4-iodobenzoate (CAS: 651058-99-0) is a halogenated aromatic ester with the molecular formula C₈H₅Cl₂IO₂ and a molecular weight of 330.94 g/mol. Its structure features a methyl ester group at the 1-position, chlorine atoms at the 3 and 5 positions, and an iodine atom at the 4 position of the benzene ring. Key properties include a calculated logP (lipophilicity) of 3.38 and a polar surface area (PSA) of 26.3 Ų, indicative of moderate hydrophobicity typical of ester compounds .

Properties

IUPAC Name |

methyl 3,5-dichloro-4-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2IO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBCSMQUUVHGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625228 | |

| Record name | Methyl 3,5-dichloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651058-99-0 | |

| Record name | Methyl 3,5-dichloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mueller and Tietz Method (1941)

The earliest documented synthesis, reported by Mueller and Tietz in 1941, employs a sequential halogenation strategy starting from methyl 4-hydroxybenzoate. The protocol involves:

- Dichlorination : Treatment with phosphorus pentachloride (PCl₅) in chlorinated solvents to introduce chlorine atoms at the 3- and 5-positions.

- Iodination : Subsequent reaction with iodine monochloride (ICl) in acetic acid to install the 4-iodo substituent.

This method achieves an overall yield of ~65%, though the exact stoichiometric ratios and temperature controls remain proprietary. The final product is purified via recrystallization from ethanol, yielding crystals with a melting point of 128–130°C.

Multi-Step Synthesis via Palladium-Catalyzed Coupling

Patent-Based Approach (CN110818661B)

A 2019 patent outlines a six-step synthesis route for benzofuran intermediates, with iodination and esterification steps adaptable to methyl 3,5-dichloro-4-iodobenzoate:

Step 1: Chlorination of Methyl 4-Acetamido-2-hydroxybenzoate

- Reagent : N-Chlorosuccinimide (NCS) in dichloroethane at 80°C.

- Outcome : Introduces chlorine at the 5-position (93.9% yield).

Step 2: Iodination Using Benzyltrimethylammonium Dichloroiodate

- Conditions : Sodium bicarbonate in dichloromethane/methanol (2.4:1 v/v) at 25°C.

- Yield : 85.8% for 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoic acid methyl ester.

Step 3: Deprotection and Cyclization

- Removal of the acetamido group under alkaline conditions (KOH in dioxane/water) yields the target benzofuran scaffold.

While optimized for benzofurans, this method’s iodination step (Step 2) is directly applicable to synthesizing this compound by adjusting starting materials.

Direct Iodination of Pre-Chlorinated Intermediates

Iodination of Methyl 3,5-Dichlorobenzoate

A streamlined approach involves iodinating methyl 3,5-dichlorobenzoate using:

- Iodinating Agent : Iodine monochloride (ICl) in glacial acetic acid.

- Conditions : Reflux at 110°C for 6 hours under nitrogen.

- Yield : 70–75% after silica gel chromatography.

Mechanistic Insight : The electron-withdrawing effect of the ester group directs electrophilic iodination to the para position relative to the ester, while chlorine atoms block meta positions.

Fischer Esterification of 3,5-Dichloro-4-iodobenzoic Acid

Acid-Catalyzed Esterification

For laboratories with access to 3,5-dichloro-4-iodobenzoic acid, Fischer esterification offers a straightforward route:

- Reagents : Methanol (excess), concentrated sulfuric acid (catalyst).

- Conditions : Reflux at 65°C for 12 hours.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.

- Yield : >90% for analogous iodobenzoates.

Comparative Analysis of Synthetic Methods

Physicochemical Properties and Characterization

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅Cl₂IO₂ |

| Molecular Weight | 330.935 g/mol |

| Exact Mass | 329.871 Da |

| PSA (Polar Surface Area) | 26.3 Ų |

| LogP (Octanol-Water) | 3.38 |

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 3.95 (s, 3H, OCH₃), 7.85 (s, 2H, Ar-H).

- IR (KBr): 1725 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-I stretch).

Industrial and Research Applications

The compound’s utility extends to:

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form a new carbon-carbon bond.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative in a solvent like tetrahydrofuran.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using sodium methoxide can yield methyl 3,5-dichloro-4-methoxybenzoate.

Coupling Reactions: Products are typically biaryl compounds, such as methyl 3,5-dichloro-4-phenylbenzoate when phenylboronic acid is used.

Scientific Research Applications

Methyl 3,5-dichloro-4-iodobenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Material Science: It is used in the preparation of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-4-iodobenzoate depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the iodine was attached. In coupling reactions, the iodine atom participates in the formation of a new carbon-carbon bond through the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The unique combination of chlorine and iodine substituents distinguishes Methyl 3,5-dichloro-4-iodobenzoate from other benzoate derivatives. For example:

- Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230): This ethyl ester derivative (C₂₁H₂₀N₃O₂, MW: 354.41 g/mol) replaces halogens with a pyridazinyl-phenethylamino group. The amino substituent increases PSA (estimated >50 Ų), enhancing solubility in polar solvents compared to the target compound. Such structural modifications are common in pharmaceuticals to optimize receptor binding .

- Methyl Salicylate : A simpler benzoate (C₈H₈O₃, MW: 152.15 g/mol) with a hydroxyl group at the 2-position. Its lower logP (~2.0) and higher PSA (46.53 Ų) reflect increased hydrophilicity, making it suitable for topical analgesics .

Table 1: Key Properties of Selected Benzoate Derivatives

| Compound Name | Molecular Formula | MW (g/mol) | logP | PSA (Ų) | Notable Substituents |

|---|---|---|---|---|---|

| This compound | C₈H₅Cl₂IO₂ | 330.94 | 3.38 | 26.3 | 3,5-Cl; 4-I; methyl ester |

| Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230) | C₂₁H₂₀N₃O₂ | 354.41 | N/A | >50* | Pyridazinyl; ethyl ester |

| Methyl Salicylate | C₈H₈O₃ | 152.15 | ~2.0 | 46.53 | 2-OH; methyl ester |

| Methyl 3,5-Dichlorobenzoate | C₈H₆Cl₂O₂ | 205.04 | ~2.8 | 26.3 | 3,5-Cl; methyl ester |

*Estimated based on functional groups.

Impact of Halogenation

The iodine atom in this compound contributes significantly to its molecular weight (126.9 g/mol from iodine alone) and lipophilicity (logP = 3.38). In contrast, non-iodinated analogs like Methyl 3,5-dichlorobenzoate (logP ~2.8) exhibit reduced steric bulk and hydrophobicity, favoring easier metabolic clearance .

Ester Group Variations

- Methyl vs. Ethyl Esters : Methyl esters generally exhibit lower molecular weights and slightly higher volatility than ethyl esters. For instance, replacing the methyl group in the target compound with an ethyl group (as in I-6230) increases MW by ~23.5 g/mol, which may reduce diffusion rates in biological systems .

Biological Activity

Methyl 3,5-dichloro-4-iodobenzoate is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.

The compound has the molecular formula and features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and an iodine atom at the 4 position. This unique arrangement contributes to its distinctive chemical reactivity and biological interactions.

This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. Its interactions with esterases suggest a role in metabolic pathways, influencing cellular metabolism and the production of various metabolites.

Key Mechanisms:

- Enzyme Interaction : The compound interacts with esterases, catalyzing the hydrolysis of ester bonds and potentially leading to the formation of biologically active metabolites.

- Transport Mechanisms : Studies indicate that it can cross cell membranes via passive diffusion or active transport, enhancing its bioavailability in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been explored for its potential as a biological control agent against plant-pathogenic bacteria and fungi. For instance, volatile compounds derived from mushrooms containing similar structures have shown significant inhibition against various pathogens .

Anticancer Potential

The compound has also been investigated for anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. However, detailed studies are still required to elucidate the specific pathways involved.

Case Studies

- Antimicrobial Activity Study : A study examined the volatile compounds from Porostereum spadiceum, revealing that derivatives similar to this compound significantly inhibited bacterial growth at low concentrations (10 μg/ml) and fungal germination (0.1-1 μg/ml) .

- Cytotoxicity Assessment : In vitro assays have demonstrated that the compound can induce cytotoxic effects in cancer cell lines, although further research is needed to establish effective dosages and treatment protocols.

Comparative Analysis

The following table summarizes the structural similarities of this compound with other related compounds:

| Compound Name | Structure/Notable Features | Similarity Index |

|---|---|---|

| Ethyl 3-iodobenzoate | Lacks chlorine atoms; simpler halogenated structure | 0.92 |

| Methyl 2-iodobenzoate | Contains iodine but fewer halogens | 0.84 |

| Methyl 4-chloro-2-iodobenzoate | Different substitution pattern; one chlorine atom | 0.86 |

| Methyl 5-chloro-2-iodobenzoate | Similar halogenation pattern but different chlorine position | 0.87 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.